Ciramadol
Overview
Description
Synthesis Analysis
Ciramadol's synthesis involves complex chemical processes designed to achieve its potent analgesic effects. Although specific details of the synthesis process are often proprietary, it involves the creation of a compound with three adjacent chiral centers, which are critical to its activity. The synthesis process is designed to ensure the correct stereochemistry for optimal biological activity (Stallings & Donohue, 1981).
Molecular Structure Analysis
The molecular structure of Ciramadol has been thoroughly analyzed using X-ray crystallography, revealing the relative configurations of its chiral centers and its absolute configuration. This analysis is crucial for understanding how Ciramadol interacts with biological targets to exert its analgesic effects. The hydrobromide salt of Ciramadol, prepared for these studies, allowed for the observation of specific hydrogen bonds, providing insights into its molecular interactions (Stallings & Donohue, 1981).
Chemical Reactions and Properties
Ciramadol undergoes various chemical reactions in the body, leading to its metabolization and the achievement of its analgesic effects. These reactions include glucuronidation, leading to the formation of metabolites that are primarily excreted via the renal route. Understanding these metabolic pathways is essential for comprehending Ciramadol's pharmacokinetics and optimizing its therapeutic use (Sisenwine, Tio, & Ruelius, 1982).
Scientific Research Applications
Analgesic Potency in Postsurgical Pain : Ciramadol has been shown to provide greater pain relief than codeine and placebo in postsurgical pain, with Ciramadol 60 mg being more effective than codeine 60 mg. However, a high incidence of side effects was noted, questioning its suitability for clinical use in ambulant patients (Steenberghe et al., 2004).
Efficacy in Chronic Cancer Pain : Ciramadol (30 mg and 90 mg) demonstrated significant analgesic activity in patients with chronic cancer pain, with the 90 mg dose being superior to codeine and 30 mg dose. Nausea and drowsiness were common side effects, but not dose-related (Stambaugh & McAdams, 1987).
Dosage and Toxicity Assessment : In patients with mild or moderate pain due to malignant disease, effective pain relief was achieved with doses ranging from 20 mg to 60 mg. However, in moderate to severe pain, it was less effective (Cochrane et al., 1979).
Metabolic Disposition Studies : Studies on ciramadol in rhesus monkeys and rats revealed extensive presystemic metabolism and identified major metabolites formed through glucuronidation and Phase I transformations (Sisenwine, Tio, & Ruelius, 1982).
Effect on Spinal Dorsal Horn Neurons : Ciramadol was found to inhibit activities in lamina V-type cells of the spinal dorsal horn induced by bradykinin, suggesting its action in blocking nociceptive activities (Kubota, Satoh, & Takagi, 1984).
Use in Renal Colic : Intravenous administration of ciramadol in patients with renal colic provided good pain relief, although vomiting and nausea were common side effects (Oosterlinck & Minnaert, 1982).
Comparison with Other Analgesics : Ciramadol has been compared with pentazocine and codeine for post-operative pain, showing similar or superior effectiveness and a tolerable side effect profile (Camu, 1981).
Low Ceiling Respiratory Depression : Intravenous ciramadol at certain doses showed a ceiling effect on respiratory depression, which may be a characteristic of agonist-antagonist type analgesics (Romagnoli & Keats, 1986).
properties
IUPAC Name |
3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTLONZTPXCUPU-ZNMIVQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018412 | |
Record name | Ciramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciramadol | |
CAS RN |
63269-31-8 | |
Record name | Ciramadol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciramadol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciramadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIRAMADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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